molecular formula C12H15ClFN B1478315 3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine CAS No. 2097945-75-8

3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1478315
CAS No.: 2097945-75-8
M. Wt: 227.7 g/mol
InChI Key: ARFYUVAQQFRWRM-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H15ClFN and its molecular weight is 227.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like "3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine," play a crucial role in drug discovery due to their structural versatility and impact on pharmacokinetics. These rings enhance drug-like properties by affecting the molecule's stereochemistry and three-dimensional shape, potentially leading to improved target selectivity and biological activity. Pyrrolidine derivatives have been explored for their therapeutic potential across a range of diseases, benefiting from their ability to efficiently explore pharmacophore space and contribute significantly to the stereochemistry of molecules. This versatility is attributed to the sp3-hybridization of the pyrrolidine ring, which enhances the molecule's three-dimensional coverage and can influence the biological activity through steric factors and the structure-activity relationship (SAR) of compounds (Li Petri et al., 2021).

Fluorescent Chemosensors
The scaffold of "this compound" may also contribute to the development of fluorescent chemosensors. Derivatives of pyrrolidine, by virtue of their structural flexibility and electronic properties, can be tailored to detect a wide range of analytes with high selectivity and sensitivity. These chemosensors can be designed to respond to various metal ions, anions, and neutral molecules, showcasing the adaptability of pyrrolidine-based structures in sensing applications (Roy, 2021).

Chemical Synthesis and Catalysis
The pyrrolidine ring, as seen in "this compound," is instrumental in chemical synthesis and catalysis. Its incorporation into molecules can influence reaction pathways, providing a basis for the development of new synthetic methods and catalysts. The diversity in the pyrrolidine ring's reactivity enables it to participate in various catalytic and synthetic processes, underscoring its importance in the creation of complex organic compounds (Parmar et al., 2023).

Optoelectronic Materials
Derivatives based on pyrrolidine structures, similar to "this compound," have potential applications in the field of optoelectronics. These materials can be engineered to exhibit desirable properties such as luminescence and electronic conductivity, making them suitable for use in electronic devices, sensors, and light-emitting diodes (LEDs). The molecular engineering of pyrrolidine derivatives allows for the tuning of optoelectronic properties, demonstrating the scaffold's utility in the development of advanced materials (Lipunova et al., 2018).

Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN/c1-8-2-3-10(12(13)4-8)11-7-15-6-9(11)5-14/h2-4,9,11,15H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFYUVAQQFRWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CNCC2CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 3
3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 4
3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 5
3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 6
3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

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